
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine
説明
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine-based compound. It has the molecular formula C9H7BrF3N and a molecular weight of 266.06 g/mol .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is 1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H .科学的研究の応用
Spectroscopic and Optical Properties
- 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, has been characterized using spectroscopic methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These methods are essential in understanding the molecular structure and properties of such compounds. Density Functional Theory (DFT) has also been applied for analyzing its optimized geometric structure, vibrational frequencies, and chemical shifts, providing insight into its non-linear optical properties and molecular interactions (Vural & Kara, 2017).
Synthetic Chemistry and Functionalization
- Derivatives of bromo and trifluoromethyl pyridines have been extensively studied for various synthetic applications. For instance, functionalization techniques like regioexhaustive functionalization have been used to convert these compounds into carboxylic acids, a crucial step in synthetic chemistry. These processes involve selective deprotonation and subsequent carboxylation, demonstrating the compound's versatility in chemical synthesis (Cottet et al., 2004).
Application in the Construction of Biologically Relevant Molecules
- The synthesis of various biologically relevant compounds often utilizes bromo-trifluoromethyl pyridines. An example is the synthesis of 2-(2,4-Difluorophenyl)pyridine, achieved through Suzuki cross-coupling reactions, indicating the compound's potential as an intermediate in creating complex molecules with biological significance (Yuqiang, 2011).
Antimicrobial Properties
- Some derivatives of bromo-trifluoromethyl pyridines have been tested for antimicrobial activities. For instance, the compound's effect on pBR322 plasmid DNA and its antimicrobial activities have been evaluated, showcasing its potential application in developing new antimicrobial agents (Vural & Kara, 2017).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: immediately call a poison center/doctor (P301 + P310) .
作用機序
Target of Action
It’s known that this compound is often used in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may act as a boron reagent, contributing to the formation of new bonds .
Biochemical Pathways
As a reagent in suzuki–miyaura coupling reactions , it likely plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds it helps to synthesize.
Result of Action
As a reagent in suzuki–miyaura coupling reactions , it contributes to the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.
特性
IUPAC Name |
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYRTYGOUARIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



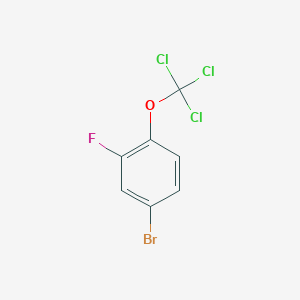

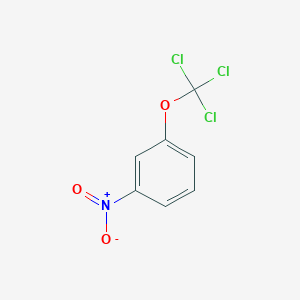

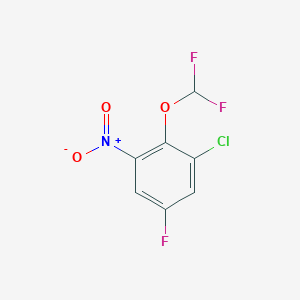
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)

![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)
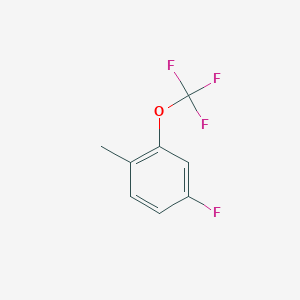
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
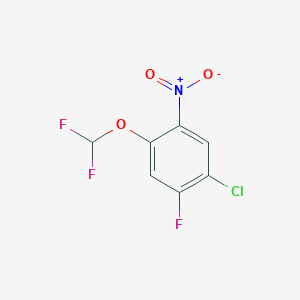


![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)